molecular formula C19H14FNO B11725202 2-[(2-fluorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one

2-[(2-fluorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B11725202
M. Wt: 291.3 g/mol
InChI Key: FBONEHQFIXLBDZ-UHFFFAOYSA-N
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Description

2-[(2-fluorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one is a chemical compound that belongs to the class of carbazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-fluorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the condensation of 2-fluorobenzaldehyde with 2,3,4,9-tetrahydro-1H-carbazol-1-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-fluorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

2-[(2-fluorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound has potential as a lead molecule for the development of new drugs due to its unique structural features and biological activity.

    Materials Science: Carbazole derivatives are known for their electronic properties and can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound can be used as a probe to study various biological processes and interactions due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-[(2-fluorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N′-[(1E)-(4–Fluorophenyl)methylidene]adamantane-1-carbohydrazide

Uniqueness

2-[(2-fluorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to its specific structural features, such as the presence of a fluorine atom on the phenyl ring and the carbazole core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H14FNO

Molecular Weight

291.3 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one

InChI

InChI=1S/C19H14FNO/c20-16-7-3-1-5-12(16)11-13-9-10-15-14-6-2-4-8-17(14)21-18(15)19(13)22/h1-8,11,21H,9-10H2

InChI Key

FBONEHQFIXLBDZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1=CC3=CC=CC=C3F)NC4=CC=CC=C24

Origin of Product

United States

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